5-MIAA is found naturally in various organisms, including plants like tomatoes (Solanum lycopersicum) and water fleas (Daphnia pulex) []. It exhibits several biological activities, including:
-MIAA's diverse properties have made it a potential candidate for drug discovery in various areas:
5-Methoxyindole-3-acetic acid is an organic compound classified as an indole-3-acetic acid derivative. Its chemical formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound features a methoxy group at the 5-position of the indole ring, which contributes to its unique properties and biological activities. It is also known by its IUPAC name, 2-(5-methoxy-1H-indol-3-yl)acetic acid, and has a CAS registry number of 3471-31-6 .
The specific reaction conditions and products depend on the reagents used and the desired outcome .
5-Methoxyindole-3-acetic acid exhibits notable biological activities:
Several methods are available for synthesizing 5-methoxyindole-3-acetic acid:
5-Methoxyindole-3-acetic acid has several applications across various fields:
Research has indicated that 5-methoxyindole-3-acetic acid interacts with various biological systems:
Studies have shown that alterations in its levels can affect physiological responses, suggesting its importance in both plant biology and potential therapeutic contexts.
Several compounds share structural similarities with 5-methoxyindole-3-acetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Methoxyindole-2-methyl-3-acetic acid | 2882-15-7 | 0.98 |
3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 | 0.97 |
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 7588-36-5 | 0.94 |
5-Methoxyindole-3-carboxylic acid | 10242-01-0 | 0.91 |
2-(5-Hydroxyindol-3-acetic acid | 54-16-0 | 0.95 |
The uniqueness of 5-methoxyindole-3-acetic acid lies in its specific methoxy substitution on the indole structure, which influences its biological activity compared to similar compounds that may lack this modification or possess different functional groups. This modification enhances its solubility and bioactivity, making it a valuable compound for research and application in agriculture and medicine .
Irritant